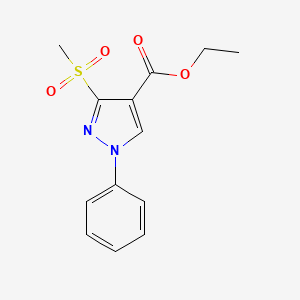![molecular formula C19H14F4 B12515338 5-(But-3-en-1-yl)-2-{[4-(difluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene CAS No. 797047-73-5](/img/structure/B12515338.png)
5-(But-3-en-1-yl)-2-{[4-(difluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(But-3-en-1-yl)-2-{[4-(difluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene is a complex organic compound characterized by the presence of multiple functional groups, including alkenyl, ethynyl, and difluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(But-3-en-1-yl)-2-{[4-(difluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be added using a difluoromethylation reagent under radical conditions.
Alkenyl Group Addition: The alkenyl group can be introduced via a Heck reaction, where an alkene reacts with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkenyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the ethynyl group, converting it to an alkene or alkane.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the ethynyl group.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products
Oxidation: Epoxides and diols.
Reduction: Alkenes and alkanes.
Substitution: Nitro and halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(But-3-en-1-yl)-2-{[4-(difluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
The compound’s structural features make it a candidate for biological studies, particularly in the development of new pharmaceuticals. Its difluoromethyl group is known to enhance metabolic stability and bioavailability, which are desirable properties in drug design.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. The presence of the difluoromethyl group can improve the pharmacokinetic properties of drug candidates, making them more effective and longer-lasting.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties can be harnessed to create materials with specific characteristics, such as increased durability or enhanced performance.
Mécanisme D'action
The mechanism of action of 5-(But-3-en-1-yl)-2-{[4-(difluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene involves its interaction with molecular targets through its functional groups. The difluoromethyl group can participate in hydrogen bonding and dipole interactions, while the ethynyl and alkenyl groups can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(But-3-en-1-yl)-2-{[4-(trifluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
5-(But-3-en-1-yl)-2-{[4-(methyl)phenyl]ethynyl}-1,3-difluorobenzene: Similar structure but with a methyl group instead of a difluoromethyl group.
5-(But-3-en-1-yl)-2-{[4-(fluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene: Similar structure but with a fluoromethyl group instead of a difluoromethyl group.
Uniqueness
The uniqueness of 5-(But-3-en-1-yl)-2-{[4-(difluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene lies in its combination of functional groups, which confer distinct chemical and biological properties. The difluoromethyl group, in particular, enhances the compound’s metabolic stability and bioavailability, making it a valuable candidate for various applications.
Propriétés
Numéro CAS |
797047-73-5 |
|---|---|
Formule moléculaire |
C19H14F4 |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
5-but-3-enyl-2-[2-[4-(difluoromethyl)phenyl]ethynyl]-1,3-difluorobenzene |
InChI |
InChI=1S/C19H14F4/c1-2-3-4-14-11-17(20)16(18(21)12-14)10-7-13-5-8-15(9-6-13)19(22)23/h2,5-6,8-9,11-12,19H,1,3-4H2 |
Clé InChI |
DRLNVMIJIURGHR-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


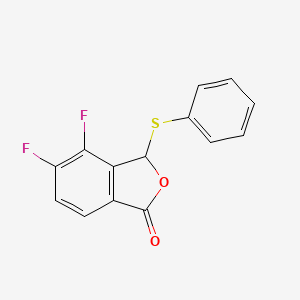
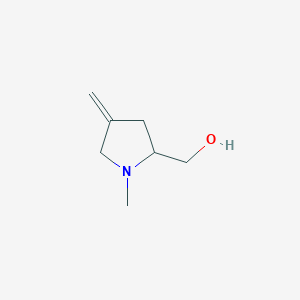
![3-Amino-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12515301.png)
![(1R,2S,5S)-3-((S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12515306.png)
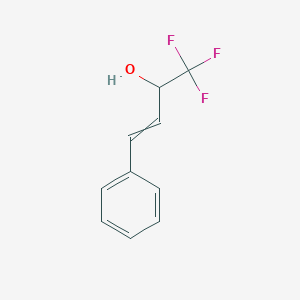
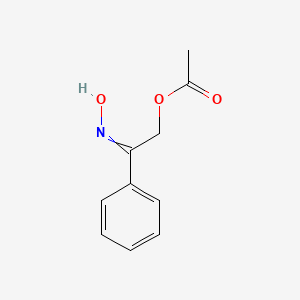
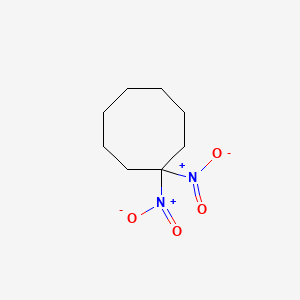

![1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]-](/img/structure/B12515327.png)
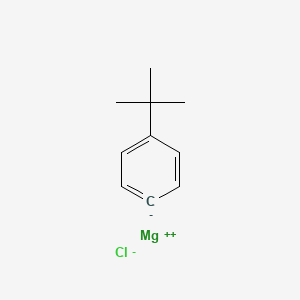
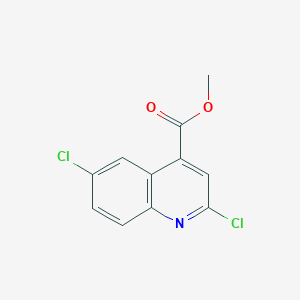
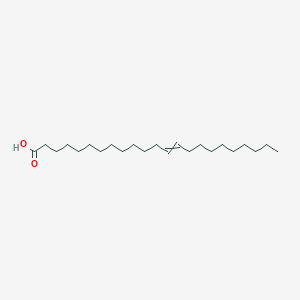
![2-Propanol, 1-[[2,3-bis(tetradecyloxy)propyl]amino]-3-(dimethylamino)-](/img/structure/B12515351.png)
